molecular formula C7H12O4 B1436401 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid CAS No. 2168882-32-2

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Cat. No. B1436401
M. Wt: 160.17 g/mol
InChI Key: MXCQFTXJYUCZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is a chemical compound with the IUPAC name 6,6-dimethyl-1,4-dioxane-2-carboxylic acid . It has a molecular weight of 160.17 .


Molecular Structure Analysis

The InChI code for “6,6-Dimethyl-1,4-dioxane-2-carboxylic acid” is 1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) . This indicates that the compound has a cyclic structure with two oxygen atoms forming an ether linkage, and a carboxylic acid group attached to the ring .

Scientific Research Applications

Chemical Synthesis and Derivatives

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is involved in various synthetic processes. For instance, it has been used in the preparation of different chemical compounds such as 4,7-dimethyl-benzo[1,3]dioxole-5-carboxylic acid and related derivatives through reactions with lithium compounds and carbon dioxide (Dallacker, Reichrath, & Schnackers, 1980). Furthermore, it's been involved in the hydrolysis process leading to the formation of various acid derivatives, highlighting its versatility in chemical transformations (Kayukova et al., 2007).

Role in Organic Chemistry Research

In the realm of organic chemistry, 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid has been pivotal in synthesizing new chemical entities. For example, it's been used in synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are important as drug precursors or potential ligands (Dotsenko et al., 2019). This underscores its significance in the development of novel compounds with potential applications in various fields.

Involvement in Crystallography and Structure Analysis

The compound also plays a role in crystallography and structure analysis. Studies have been conducted to understand the crystal structure and molecular conformation of related compounds, such as 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid. These studies contribute significantly to our understanding of molecular interactions and structural properties of chemical compounds (Jia, Yuan, Zhang, & Yuan, 2012).

Photolysis and Photochemical Transformations

Photolysis studies of compounds derived from 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, like 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, reveal insights into the photochemical transformations of these compounds. Understanding these processes is crucial for applications in photochemistry and materials science (Nikolaev, Khimich, & Korobitsyna, 1985).

properties

IUPAC Name

6,6-dimethyl-1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)4-10-3-5(11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCQFTXJYUCZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Reactant of Route 2
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Reactant of Route 3
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Reactant of Route 4
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Reactant of Route 5
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.